molecular formula C17H16Cl2N2O2 B11537457 N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

Cat. No.: B11537457
M. Wt: 351.2 g/mol
InChI Key: BQQBZNAOBJZAMJ-AWQFTUOYSA-N
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Description

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenyl and dimethylphenoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-(2,6-dimethylphenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the original compound .

Scientific Research Applications

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide include:

Uniqueness

The presence of both dichlorophenyl and dimethylphenoxy groups contributes to its reactivity and versatility in various chemical and biological contexts .

Properties

Molecular Formula

C17H16Cl2N2O2

Molecular Weight

351.2 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C17H16Cl2N2O2/c1-11-4-3-5-12(2)17(11)23-10-16(22)21-20-9-13-6-7-14(18)8-15(13)19/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+

InChI Key

BQQBZNAOBJZAMJ-AWQFTUOYSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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